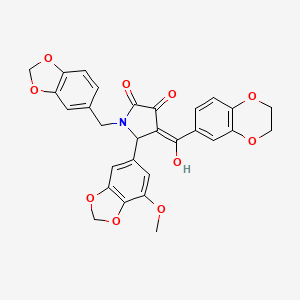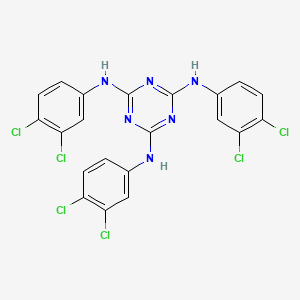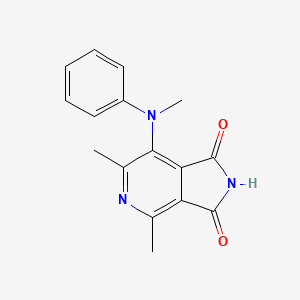![molecular formula C19H20ClN5O B11038995 2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11038995.png)
2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexenyl group, and a methyl group attached to a pyrimido-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step reactions. The process begins with the preparation of the pyrimido[1,2-a][1,3,5]triazine core, followed by the introduction of the chlorophenyl, cyclohexenyl, and methyl groups. Common reagents used in these reactions include chlorinating agents, amines, and cyclohexene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the chlorophenyl group with other functional groups.
Scientific Research Applications
2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorophenyl)amino]-4-(cyclohexyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-5-one
Uniqueness
The uniqueness of 2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific structural features, such as the presence of the cyclohexenyl group and the positioning of the chlorophenyl and methyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20ClN5O |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-(2-chloroanilino)-4-cyclohex-3-en-1-yl-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H20ClN5O/c1-12-11-16(26)25-17(13-7-3-2-4-8-13)23-18(24-19(25)21-12)22-15-10-6-5-9-14(15)20/h2-3,5-6,9-11,13,17H,4,7-8H2,1H3,(H2,21,22,23,24) |
InChI Key |
ZHCDPSMJMLARQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC=C3Cl)C4CCC=CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11038929.png)
![N-(3,5-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11038935.png)

![4-{(2Z)-2-[1-(5,6-dicyano-2-methyl-1-benzofuran-3-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B11038942.png)
![tetraethyl 5',5',8'-trimethyl-6'-[(2E)-3-phenylprop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038958.png)
![Methyl 7-(4-methylphenyl)-2-(methylsulfanyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11038966.png)
![4-(But-2-ynoyl)-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B11038967.png)

![(2E)-1-(4-methoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)amino]prop-2-en-1-one](/img/structure/B11038972.png)
![2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11038974.png)

![3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11038983.png)
![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl]acetamide](/img/structure/B11038993.png)
